2-[(2-Bromophenyl)sulfanyl]acetonitrile
Description
2-[(2-Bromophenyl)sulfanyl]acetonitrile is a sulfur-containing aromatic nitrile compound characterized by a bromophenyl group attached via a sulfanyl (-S-) linkage to an acetonitrile moiety. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for heterocyclic compounds.
Properties
CAS No. |
103575-36-6 |
|---|---|
Molecular Formula |
C8H6BrNS |
Molecular Weight |
228.11 |
IUPAC Name |
2-(2-bromophenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C8H6BrNS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 |
InChI Key |
ZLVOQOJLQVVJCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)SCC#N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)SCC#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The sulfanyl group enables versatile reactivity, but substituents on the aromatic ring (e.g., bromine, chlorine, methylsulfanyl) significantly alter electronic properties and applications. For example, pyrimidine derivatives (e.g., 2-{[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile) are used in agrochemicals due to their heterocyclic stability , while bromothiophene analogs may serve as building blocks in conductive polymers .
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